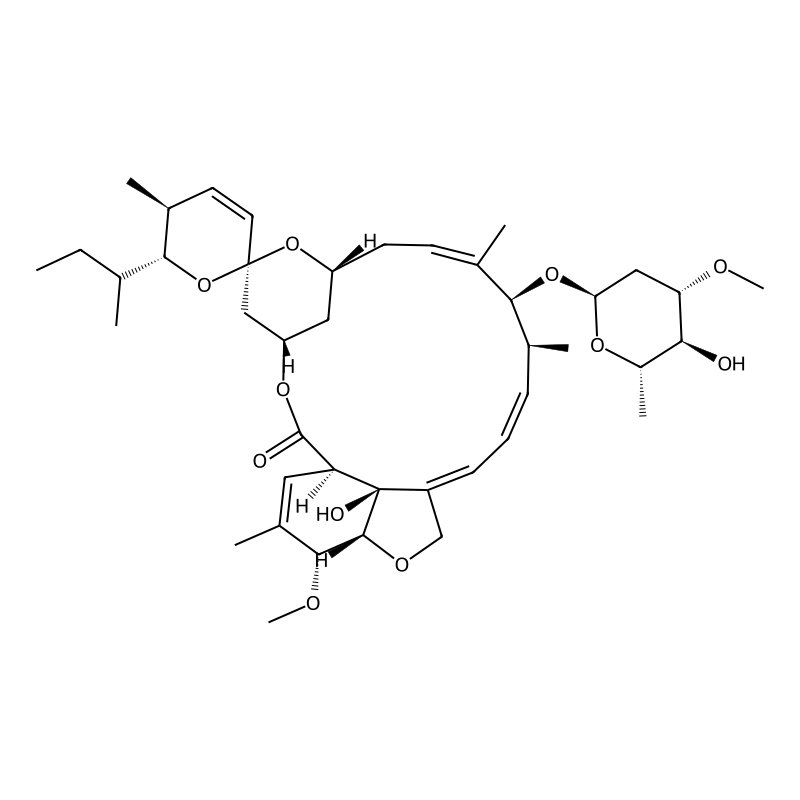

Avermectin A1a monosaccharide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Avermectin A1a monosaccharide is a key derivative of Avermectin A1a, a 16-membered macrocyclic lactone produced by the bacterium *Streptomyces avermitilis*. [1] The parent avermectin compounds, including the commercially dominant Avermectin B1a, are known for potent anthelmintic and insecticidal activity, which is critically dependent on the full disaccharide (a bisoleandrosyl group) at the C-13 position. [2] This monosaccharide form, resulting from the selective removal of the terminal oleandrose sugar, possesses a distinct chemical structure and significantly altered biological activity profile compared to its disaccharide precursor, making it a non-interchangeable tool for specific research and development applications.

Substituting Avermectin A1a monosaccharide with its parent disaccharide (Avermectin A1a), the more common Abamectin (Avermectin B1a/B1b mixture), or Ivermectin is impractical for its intended applications. The primary value of the monosaccharide lies in its fundamentally different biological activity; it functions as an inhibitor of nematode larval development but is devoid of the acute paralytic activity characteristic of the parent compounds. This functional divergence means that using a standard avermectin would produce undesired neurotoxic effects and fail to isolate the specific developmental pathways targeted by the monosaccharide. Furthermore, the removal of a sugar moiety increases the compound's polarity, altering its solubility, formulation compatibility, and behavior in metabolic and synthetic processes, making direct substitution chemically and functionally inappropriate. [REFS-2, 3]

References

- [2] Fouad, Y. et al. (2020). Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects. In Pharmaceuticals for Ocular Diseases. IntechOpen.

- [3] Chabala, J. C., et al. (1981). Avermectin degradation products and derivatives. U.S. Patent No. EP0480693A2.

Differentiated Biological Activity: Potent Larval Development Inhibitor Devoid of Acute Paralytic Effects

Unlike parent avermectins that cause rapid paralysis by targeting glutamate-gated chloride channels, Avermectin A1a monosaccharide exhibits a distinct mode of action. It is reported to be a potent inhibitor of nematode larval development while being devoid of the characteristic paralytic activity. The parent compounds' high potency is known to be dependent on the intact disaccharide moiety at the C-13 position, confirming that removal of the terminal sugar fundamentally alters the compound's primary biological function. [1]

| Evidence Dimension | Primary Biological Effect on Nematodes |

| Target Compound Data | Potent inhibition of larval development; Devoid of paralytic activity |

| Comparator Or Baseline | Avermectin A1a / B1a Disaccharide: Potent and rapid paralytic activity |

| Quantified Difference | Qualitatively different mechanism of action (Developmental inhibition vs. acute neurotoxicity) |

| Conditions | In-vivo or in-vitro nematode assays |

This allows for the targeted study of nematode development pathways or the design of next-generation pesticides that act as insect growth regulators rather than broad-spectrum neurotoxins.

Controlled Synthesis Intermediate: Selective Production vs. Aglycone Formation

Avermectin A1a monosaccharide is not an uncontrolled degradation product but a specific intermediate that can be selectively synthesized. Treatment of the parent Avermectin A1a disaccharide with low acid concentrations (0.01% to 0.1%) in an aqueous organic solvent predominantly yields the monosaccharide. [1] In contrast, using higher acid concentrations (1% to 10%) drives the reaction further to produce the completely deglycosylated avermectin aglycone. [1]

| Evidence Dimension | Reaction Selectivity via Acid Hydrolysis |

| Target Compound Data | Predominantly formed using 0.01%–0.1% acid concentration |

| Comparator Or Baseline | Avermectin Aglycone: Predominantly formed using 1%–10% acid concentration |

| Quantified Difference | Reaction outcome is controlled by a ~100-fold difference in acid concentration |

| Conditions | Aqueous organic solvent mixture |

This provides a reliable and selective route for procuring or synthesizing a key intermediate for building novel, more polar avermectin derivatives, which is critical for medicinal chemistry and SAR studies.

Altered Physicochemical Profile: Increased Polarity for Unique Applications

The removal of the terminal L-oleandrose, a lipophilic dideoxy sugar, significantly increases the polarity of Avermectin A1a monosaccharide relative to its parent disaccharide. [1] While quantitative solubility data is not readily available, this structural change inherently reduces lipophilicity. This is consistent with observations that avermectin metabolites formed in soil are more polar and less toxic than the parent drug. [2] The parent compound, Avermectin B1a, is noted for its poor water solubility. [3]

| Evidence Dimension | Relative Polarity & Water Solubility |

| Target Compound Data | Higher polarity; Increased relative water solubility |

| Comparator Or Baseline | Avermectin A1a Disaccharide: Lower polarity; Poorly soluble in water |

| Quantified Difference | Not quantitatively specified, but structurally guaranteed increase in polarity. |

| Conditions | Aqueous and organic solvent systems |

The increased polarity provides different solubility characteristics for formulation, enables its use as a more polar metabolite standard in pharmacokinetic studies, and alters its interaction with biological membranes and metabolic enzymes.

Reference Standard for Avermectin Metabolism and Degradation Studies

Due to its status as a primary, stable hydrolysis product, this compound is the correct choice for use as an analytical reference standard to quantify the metabolic or environmental degradation of Avermectin A1a. Its distinct polarity allows for clear chromatographic separation from the parent compound and the aglycone. [1]

Chemical Probe for Decoupling Avermectin's Biological Effects

For researchers investigating the pharmacology of glutamate-gated chloride channels, this compound is a critical tool. Its lack of paralytic activity allows it to be used as a negative control or comparator to isolate the specific neurotoxic effects mediated by the terminal sugar of the parent Avermectin A1a.

Scaffold for Novel Insect Growth Regulators

The demonstrated activity as a nematode larval development inhibitor suggests its potential as a starting point for developing novel pesticides. Its exposed hydroxyl group provides a reactive site for further chemical modification, enabling the synthesis of derivatives that target developmental pathways rather than acute neurotoxicity.

XLogP3

Wikipedia

Dates

Explore Compound Types